molecular formula C12H22O6 B167573 Etoglucid CAS No. 1954-28-5

Etoglucid

Cat. No.: B167573
CAS No.: 1954-28-5
M. Wt: 262.30 g/mol
InChI Key: UMILHIMHKXVDGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Etoglucid is synthesized by reacting a diol with two equivalents of an alkyl chloride . The reaction typically involves the use of a base to deprotonate the diol, followed by the addition of the alkyl chloride to form the epoxide rings.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the diol and alkyl chloride are mixed under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Etoglucid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Etoglucid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of etoglucid involves its ability to alkylate DNA, which leads to the formation of cross-links between DNA strands. This disrupts the replication and transcription processes, ultimately resulting in cell death. The molecular targets of this compound include DNA and various enzymes involved in DNA repair . The pathways involved in its action include the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Etoglucid is unique among epoxide compounds due to its specific structure and reactivity. Similar compounds include:

Compared to these compounds, this compound has a more complex structure, which gives it unique reactivity and applications, particularly in the field of chemotherapy .

Properties

IUPAC Name

2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane
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InChI

InChI=1S/C12H22O6/c1(13-3-5-15-7-11-9-17-11)2-14-4-6-16-8-12-10-18-12/h11-12H,1-10H2
Source PubChem
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InChI Key

UMILHIMHKXVDGH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C(O1)COCCOCCOCCOCC2CO2
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Molecular Formula

C12H22O6
Record name TRIETHYLENE GLYCOL DIGLYCIDYL ETHER
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DSSTOX Substance ID

DTXSID80862800
Record name 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane
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Molecular Weight

262.30 g/mol
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Physical Description

Colorless liquid; [Merck Index], COLOURLESS LIQUID.
Record name Triethylene glycol diglycidyl ether
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Boiling Point

at 0.27kPa: 195-197 °C
Record name TRIETHYLENE GLYCOL DIGLYCIDYL ETHER
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Density

Relative density (water = 1): 1.13
Record name TRIETHYLENE GLYCOL DIGLYCIDYL ETHER
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Vapor Density

Relative vapor density (air = 1): 9.0
Record name TRIETHYLENE GLYCOL DIGLYCIDYL ETHER
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CAS No.

1954-28-5
Record name Triethylene glycol diglycidyl ether
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Record name Etoglucid [INN:BAN]
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Record name 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane
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Melting Point

-15 - -11 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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